molecular formula C16H19ClN2O B5668504 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

Cat. No. B5668504
M. Wt: 290.79 g/mol
InChI Key: MMHREYPVJLXPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as CDMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the inhibition of various enzymes and proteins within the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against dopaminergic neuron loss in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments. One limitation is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have off-target effects on other enzymes and proteins within the body, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the use of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have potential applications in the development of new fluorescent probes for the detection of metal ions and in the removal of heavy metals from contaminated water. Further research is needed to fully explore the potential of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in these and other areas of research.
Conclusion
In conclusion, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a promising chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biological processes. While there are some limitations to using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments, its potential applications in the treatment of various diseases, as well as in the development of new fluorescent probes and chelating agents, make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 2,8-dimethyl-4-hydroxyquinoline with pyrrolidine and chloroacetyl chloride. This reaction produces 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a white crystalline powder with a melting point of 233-235°C. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water.

properties

IUPAC Name

6-chloro-2,8-dimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-10-7-12(17)8-13-15(10)18-11(2)14(16(13)20)9-19-5-3-4-6-19/h7-8H,3-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHREYPVJLXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C(C2=O)CN3CCCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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